molecular formula C7H8BNO4 B12822892 Boronicacid,(5-methyl-2-nitrophenyl)

Boronicacid,(5-methyl-2-nitrophenyl)

Cat. No.: B12822892
M. Wt: 180.96 g/mol
InChI Key: UYYXXKUUAZPZMI-UHFFFAOYSA-N
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Description

Boronicacid,(5-methyl-2-nitrophenyl) is an organoboron compound that features a boronic acid functional group attached to a 5-methyl-2-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Boronicacid,(5-methyl-2-nitrophenyl) can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-nitrophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. Another method includes the palladium-catalyzed borylation of 5-methyl-2-nitrophenyl halides using bis(pinacolato)diboron under mild conditions .

Industrial Production Methods

Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions, where aryl halides react with boronic acid derivatives in the presence of a palladium catalyst and a base. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Boronicacid,(5-methyl-2-nitrophenyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronicacid,(5-methyl-2-nitrophenyl) is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of substituents enhances its reactivity and allows for selective transformations that are not possible with simpler boronic acids .

Properties

Molecular Formula

C7H8BNO4

Molecular Weight

180.96 g/mol

IUPAC Name

(5-methyl-2-nitrophenyl)boronic acid

InChI

InChI=1S/C7H8BNO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,10-11H,1H3

InChI Key

UYYXXKUUAZPZMI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C)[N+](=O)[O-])(O)O

Origin of Product

United States

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